![molecular formula C13H14N2OS B5779076 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound with the molecular formula C13H14N2OS This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a dimethylphenyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethylphenylamine with thioamide and acetic anhydride. The reaction is carried out under controlled conditions, often involving heating and the use of a solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted acetamides and thiazoles.
Scientific Research Applications
Anticancer Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been investigated for its anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects by disrupting cell cycle progression at the G2/M phase and inducing apoptosis through the activation of caspases .
- Case Studies : Research has shown that derivatives of thiazole compounds can inhibit specific cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) .
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Lesyk et al. (2004) | HT29 | 15.0 | COX-2 inhibition |
Eriksson et al. (2007) | MDA-MB-231 | 12.5 | Apoptosis induction |
Proteomics Research
The compound is utilized in proteomics for studying protein interactions and modifications due to its reactive functional groups:
- Binding Affinity : Interaction studies indicate that it binds with various biological targets, facilitating the exploration of protein functions and pathways .
- Applications : It is used in assays to identify protein-ligand interactions that are crucial for drug development and understanding disease mechanisms.
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing novel thiazole derivatives with enhanced biological activities:
- Synthetic Pathways : Multi-step organic synthesis techniques are employed to modify the compound's structure for improved efficacy against specific targets .
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-nitrophenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamide | Nitro substituent on phenyl ring | Enhanced cytotoxicity |
N-(4-methoxyphenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamide | Methoxy substituent instead of dimethyl | Potential anticancer activity |
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell wall synthesis or inflammatory response.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Similar structure but lacks the thiazole ring.
2,4-dimethylthiazole: Contains the thiazole ring but lacks the acetamide group.
N-acetoacetyl-m-xylidine: Another aromatic amide with different substituents.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of the thiazole ring and the acetamide group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the thiazole ring enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by experimental data and research findings.
Chemical Structure and Properties
Molecular Formula : C₁₅H₁₅N₃OS₂
Molar Mass : 317.43 g/mol
Structural Features : The compound features a thiazole ring, an acetamide group, and a dimethylphenyl moiety, which are critical for its biological properties.
The biological activity of this compound primarily involves:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Cellular Signaling Pathways : The thiazole ring and associated substituents may interact with cellular pathways involved in oxidative stress and inflammation.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines:
- HeLa (Cervical Cancer) : IC50 values in the low micromolar range indicate potent anticancer effects.
- MCF-7 (Breast Cancer) : Similar cytotoxic effects were observed.
Mechanistic Insights
The compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. This suggests its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Related Compounds
A comparative analysis reveals insights into the unique biological activity of this compound when compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(2-chloro-4-methylphenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamide | Similar thiazole and isothiocyanate groups | Antimicrobial properties |
N-(4-methoxyphenyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | Methoxy substituent instead of dimethyl | Potential anticancer activity |
N-(3-nitrophenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamide | Nitro substituent on phenyl ring | Enhanced cytotoxicity against specific cancer cells |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Studies :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves thiazole ring formation followed by acylation. Key steps include:
- Reagent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reactivity .
- Catalysts : Triethylamine may facilitate coupling reactions, as seen in analogous thiazole syntheses .
- Optimization : Temperature (60–80°C) and reaction time (8–12 hours) are critical for minimizing side products. Yields >70% are achievable with strict pH control .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges .
Q. What in vitro models are appropriate for initial evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- COX/LOX inhibition : Cell-free enzyme inhibition assays to assess selectivity (e.g., COX-1 vs. COX-2), referencing structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs : Compare data with similar compounds (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) to identify substituent-dependent trends .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability .
Q. What computational strategies predict binding interactions with targets like COX/LOX?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models ligand-enzyme interactions. Hydrophobic residues (e.g., Leu384 in COX-2) are critical for binding .
- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
Q. How to design experiments to explore structure-activity relationships (SAR) for substituent effects?
- Methodological Answer :
- Analog synthesis : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 2,4-dimethylphenyl position .
- Biological profiling : Test analogs in parallel assays (e.g., COX inhibition, cytotoxicity) to identify pharmacophore requirements .
- Crystallography : Co-crystallize analogs with targets to visualize binding pocket interactions .
Q. What methodologies assess in vitro toxicity and selectivity (e.g., therapeutic index)?
- Methodological Answer :
- Selectivity assays : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., HEK293) .
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells to monitor ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assays to evaluate arrhythmia risk .
Q. How to validate target engagement in cellular assays?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- Knockdown/knockout models : CRISPR-Cas9-mediated gene editing to confirm phenotype rescue .
- Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging of target localization .
Q. Notes on Data Contradictions and Best Practices
- Conflicting COX inhibition data : Compound 6a (analog) showed non-selective COX-1/COX-2 inhibition, while 6b was COX-2-selective. Differences arise from assay systems (e.g., recombinant enzymes vs. whole blood) .
- Reactivity discrepancies : Electron-withdrawing groups on the phenyl ring enhance nucleophilicity at the thiazole sulfur, affecting redox behavior .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-5-11(9(2)6-8)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLYKXAKASWPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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